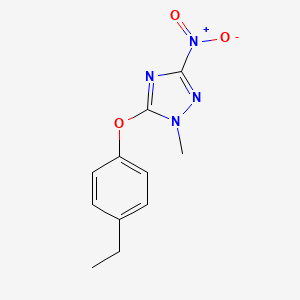![molecular formula C20H18N2O2 B5710346 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid, also known as EPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has been found to exhibit significant biological activity.
Mechanism of Action
3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid exerts its biological effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been found to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid can reduce inflammation and pain in animal models of arthritis and colitis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activity at low concentrations. However, one limitation of 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid is that it can be unstable under certain conditions, which may affect its activity.
Future Directions
There are several potential future directions for research on 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid. One area of interest is the development of 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid-based drugs for the treatment of inflammatory diseases such as arthritis and colitis. Additionally, further studies are needed to determine the safety and efficacy of 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid in human clinical trials. Finally, research on the mechanism of action of 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid may lead to the discovery of new targets for drug development.
Synthesis Methods
The synthesis of 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid involves a multi-step process that includes the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form 4-ethyl-1-phenyl-1H-pyrazole. This intermediate is then reacted with acryloyl chloride to yield the final product, 3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid.
Scientific Research Applications
3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development.
properties
IUPAC Name |
(E)-3-[3-(4-ethylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-15-8-10-16(11-9-15)20-17(12-13-19(23)24)14-22(21-20)18-6-4-3-5-7-18/h3-14H,2H2,1H3,(H,23,24)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMIXKCBDQOODI-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)


![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)




![4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5710389.png)